molecular formula C13H14BrNO2 B8131693 (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

Cat. No.: B8131693
M. Wt: 296.16 g/mol
InChI Key: FLKNFDBWJDHMOC-VQHVLOKHSA-N
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Description

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic organic compound that belongs to the class of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted azocine derivatives.

Scientific Research Applications

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid: A closely related compound with similar structural features but different functional groups.

    Methyl 1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKNFDBWJDHMOC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-terahydro-1-benzoazocine-5-carboxylate (10.0 g), in toluene (50 ml) was added trifluoroacetic acid (50 ml), and the mixture was stirred at 65° C. for 2 hours. After distilling off the solvent under reduced pressure, water was added at 0° C. and the reaction mixture was neutralized with potassium carbonate and extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium bicarbonate solution and saturated brine, after which it was dried with magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by basic silica gel column chromatography (hexane:ethyl acetate=9:1). The resulting solid was washed with hexane to give methyl 8-bromo-1,2,3,4-terahydro-1-benzoazocine-5-carboxylate (6.59 g) as yellow crystals.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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